Bienvenue dans la boutique en ligne BenchChem!

1-(2-Chlorophenyl)butan-1-amine hydrochloride

Serotonin transporter Positional isomer SAR Monoamine release

This ortho-chloro arylalkylamine hydrochloride (C10H15Cl2N, MW 220.14) is essential for sigma receptor modulation and enantioselective SAR studies. Unlike the achiral, para-chloro anorectic chlorphentermine, its chiral α-carbon and n-propyl side chain enable stereospecific receptor engagement and distinct metabolic profiling. Use it to deconvolute chlorine positional isomer effects on monoamine transporter selectivity. The hydrochloride salt ensures precise dosing. Verify enantiomeric excess via established chiral HPLC methods before critical assays.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
CAS No. 2098050-26-9
Cat. No. B1471545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)butan-1-amine hydrochloride
CAS2098050-26-9
Molecular FormulaC10H15Cl2N
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1Cl)N.Cl
InChIInChI=1S/C10H14ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H
InChIKeyOHTCSIHUYXGTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)butan-1-amine Hydrochloride (CAS 2098050-26-9): Structural Identity and Procurement Context


1-(2-Chlorophenyl)butan-1-amine hydrochloride (free base CAS 1182824-37-8) is a chiral arylalkylamine consisting of a 2-chlorophenyl ring attached to a butan-1-amine backbone, supplied as the hydrochloride salt (C10H15Cl2N, MW 220.14 g/mol) . It belongs to the substituted phenethylamine class and is the ortho-chloro positional isomer of the clinically studied anorectic chlorphentermine (4-chloro), as well as the butan-1-amine chain analog of the anorectic clortermine (2-chloro-α,α-dimethylphenethylamine) [1]. Unlike the gem-dimethyl-substituted phentermine analogs, this compound possesses a stereogenic center at the α-carbon, introducing chirality absent in the clinically known appetite suppressants. It is primarily offered as a research chemical (typical purity ≥95%) and has been investigated within academic medicinal chemistry programs focused on sigma receptor modulation and neuropharmacology [2].

Why 1-(2-Chlorophenyl)butan-1-amine Hydrochloride Cannot Be Replaced by Chlorphentermine, Clortermine, or Other Close Analogs


Substituting this compound with the 4-chloro isomer (chlorphentermine) or the gem-dimethyl analog (clortermine) introduces profound pharmacological divergence that undermines experimental reproducibility. The ortho-chloro substitution pattern on the phenyl ring fundamentally alters monoamine transporter selectivity: ortho-chloro phenethylamines are significantly less potent than their para-chloro counterparts at inhibiting serotonin uptake and inducing serotonin release, as demonstrated by comparative synaptosomal uptake assays [1]. Furthermore, the replacement of the α-gem-dimethyl group (present in clortermine and chlorphentermine) with an n-propyl chain (present in this compound) eliminates the steric hindrance that governs metabolic stability and receptor binding kinetics in the phentermine class [2]. Critically, this compound possesses a chiral α-carbon, enabling enantioselective pharmacological profiling—a dimension entirely absent in the achiral phentermine, chlorphentermine, and clortermine molecules [3]. Generic substitution between these analogs would conflate positional isomer effects, side-chain length effects, and stereochemical effects, rendering structure-activity relationship (SAR) conclusions invalid.

Quantitative Differentiation Evidence: 1-(2-Chlorophenyl)butan-1-amine Hydrochloride vs. Comparators


Ortho-Chloro Substitution Reduces Serotonergic Potency Relative to Para-Chloro Isomers: A Class-Level Quantitative Comparison

Ortho-chloro substitution on the phenethylamine scaffold substantially diminishes serotonin transporter (SERT) substrate and inhibitor potency compared to para-chloro substitution. In comparative synaptosomal assays, para-chlorophenylethylamine inhibited [3H]serotonin uptake with a Ki of 430 nM, whereas ortho-chlorophenylethylamine and meta-chlorophenylethylamine were significantly less effective at both serotonin uptake inhibition and release induction [1]. This class-level SAR is corroborated by behavioral data in mice: 2-chloroamphetamine (2-CA) decreased motor activity (sedation), whereas 4-chloroamphetamine (4-CA) produced central stimulation and head-twitches in reserpinized mice, indicating divergent monoaminergic engagement [2]. For the target compound, the ortho-chloro substitution predicts a serotonergic profile weaker than that of chlorphentermine (4-chloro; SERT Ki = 338 nM [3]) and more closely aligned with the low-dopamine, serotonin/norepinephrine-preferring profile observed for clortermine [4].

Serotonin transporter Positional isomer SAR Monoamine release

Low Dopamine Transporter Affinity: Differentiating Ortho-Chloro Arylalkylamines from Amphetamine and Phentermine

Ortho-chloro substituted arylalkylamines consistently demonstrate minimal dopamine transporter (DAT) engagement, a feature that distinguishes them from both amphetamine and the non-chlorinated analog phentermine. Chlorphentermine (4-chloro) exhibits a DAT Ki of 3,940 nM, indicating approximately 12-fold selectivity for SERT over DAT [1]. Clortermine (2-chloro-α,α-dimethyl) produces very low rates of self-administration in animal models—a behavioral hallmark of minimal dopaminergic activity—similarly to chlorphentermine [2]. Behavioral data for 2-chloroamphetamine (2-CA) further reinforce this pattern: 2-CA decreased motor activity in mice, in contrast to amphetamine and 4-chloroamphetamine which produced pronounced hyperlocomotion [3]. The target compound, possessing both ortho-chloro substitution and a primary amine butan-1-amine chain, is predicted to exhibit similarly low DAT activity based on this convergent class-level evidence, making it a valuable tool for studying serotonin/norepinephrine-preferring profiles with minimal dopaminergic confound.

Dopamine transporter Abuse potential Self-administration

Chiral α-Carbon Enables Enantioselective Pharmacology: A Structural Advantage Over Achiral Phentermine Analogs

Unlike phentermine, chlorphentermine, and clortermine—all of which bear a gem-dimethyl group at the α-carbon and are therefore achiral—1-(2-chlorophenyl)butan-1-amine possesses a stereogenic center, yielding (R)- and (S)-enantiomers with distinct pharmacological profiles. The University of Pavia medicinal chemistry group has specifically identified 2-arylbutylamines (the scaffold class to which the target compound belongs) as chiral sigma-1 receptor modulators, developing HPLC chiral resolution methods for 23 such compounds [1]. In structurally related sigma-1 ligands, enantioselectivity has been demonstrated: for the arylalkylamine RC-33, the (R)-enantiomer showed superior CNS distribution and pharmacokinetic properties compared to the racemate, while both enantiomers maintained comparable sigma-1 receptor affinity [2]. The broader SAR literature on arylalkylamines at sigma receptors confirms that nanomolar sigma-1 affinity (Ki < 25 nM) is achievable within this scaffold class through appropriate N-substitution, though the target compound itself bears a primary amine and may exhibit different affinity [3]. This chirality provides a dimension for pharmacological fine-tuning that is entirely absent in the clinically used achiral comparators.

Chirality Sigma-1 receptor Enantioselectivity Arylbutylamine

Butan-1-amine Side Chain vs. Gem-Dimethyl: Implications for Metabolic Stability and Pharmacokinetics

The target compound features an n-propyl substituent at the α-carbon (butan-1-amine backbone), whereas chlorphentermine, clortermine, and phentermine possess a gem-dimethyl group. This structural difference has significant metabolic implications: the gem-dimethyl group of phentermine analogs confers resistance to α-carbon oxidation and N-dealkylation, contributing to their long elimination half-lives (chlorphentermine: 40 hours to 5 days [1]). The target compound's primary amine on a secondary carbon (α-propyl substitution) presents a different metabolic substrate profile, potentially undergoing more rapid N-dealkylation or oxidative deamination. In the arylalkylamine sigma ligand series, the butan-1-amine scaffold (RC-33 and analogs) demonstrated favorable in vitro metabolic stability and CNS distribution, with oral bioavailability confirmed in rodent models [2]. The pharmacokinetics of chlorphentermine further illustrate tissue accumulation: lung tissue:blood ratios reached 160 after 8 weeks of chronic treatment, driven by the compound's high lipophilicity and amine trapping [3]. The target compound's altered side chain and ortho-chloro substitution are predicted to modify both tissue distribution and metabolic clearance relative to the gem-dimethyl para-chloro comparator.

Metabolic stability Pharmacokinetics Side-chain SAR N-Dealkylation

Optimal Application Scenarios for 1-(2-Chlorophenyl)butan-1-amine Hydrochloride Based on Differentiation Evidence


Positional Isomer SAR Studies of Monoamine Transporter Selectivity

The ortho-chloro substitution of 1-(2-chlorophenyl)butan-1-amine hydrochloride makes it an essential comparator in systematic SAR campaigns mapping the relationship between chlorine ring position and monoamine transporter affinity. Paired with its para-chloro isomer (1-(4-chlorophenyl)butan-1-amine) and the non-chlorinated analog (1-phenylbutan-1-amine), researchers can deconvolute the contribution of chlorine position to SERT, DAT, and NET selectivity. The class-level evidence that ortho-chloro substitution reduces serotonergic potency relative to para-chloro [1], combined with the low DAT activity predicted for this scaffold [2], positions this compound as a probe for identifying norepinephrine-preferring or dual serotonin/norepinephrine profiles with minimal dopaminergic activity. This is particularly relevant for developing anorectic agents or antidepressants where balanced monoamine modulation is desired without psychostimulant liability.

Enantioselective Sigma-1 Receptor Ligand Development

The target compound belongs to the 2-arylbutylamine scaffold class actively investigated for sigma-1 receptor modulation at the University of Pavia and collaborating institutions [1]. Its chiral α-carbon, absent in clinically studied phentermine analogs, enables the evaluation of enantioselective sigma-1 binding and functional activity. Procurement of the single enantiomers (R)-1-(2-chlorophenyl)butan-1-amine and (S)-1-(2-chlorophenyl)butan-1-amine allows direct comparison of stereospecific receptor engagement, neurite outgrowth promotion, and neuroprotective efficacy. The established chiral HPLC resolution methods for this scaffold class [1] facilitate analytical quality control, while the nanomolar sigma-1 affinity achievable within the arylalkylamine series [2] provides a benchmark for optimizing this chemotype toward therapeutic candidates for neurodegenerative diseases.

Metabolic Fate Comparison: Primary Amine Butan-1-amine vs. Gem-Dimethyl Phentermine Scaffolds

The n-propyl side chain of the target compound presents a distinct metabolic liability profile compared to the metabolically resistant gem-dimethyl group of phentermine, chlorphentermine, and clortermine. This compound can serve as a model substrate for comparative metabolism studies evaluating N-dealkylation rates, cytochrome P450 isoform involvement, and tissue distribution kinetics. The extreme lung accumulation observed with chlorphentermine (lung:blood ratio = 160 [1]) is predicted to be attenuated in the butan-1-amine scaffold, potentially reducing the pulmonary toxicity risk that led to chlorphentermine's clinical withdrawal [2]. Researchers investigating the relationship between α-substitution pattern and pharmacokinetic safety can use this compound as a key intermediate between the long-retained gem-dimethyl series and the more rapidly cleared primary amine series.

Reference Standard for Ortho-Chloro Arylalkylamine Analytical Method Development

As a well-defined, commercially available hydrochloride salt with established CAS registry (2098050-26-9, free base 1182824-37-8), this compound serves as a reliable reference standard for developing and validating analytical methods targeting the ortho-chloro arylalkylamine subclass. Its chiral nature makes it particularly valuable for chiral HPLC method development, with documented resolution conditions using Chiralpak IA, IC, and Chiralcel OJ-H columns [1]. Forensic and toxicological laboratories studying emerging substituted phenethylamines can utilize this compound as a retention time and fragmentation pattern reference for LC-MS/MS method development, distinguishing the ortho-chloro butan-1-amine series from the more commonly encountered para-chloro and gem-dimethyl analogs.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)butan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.